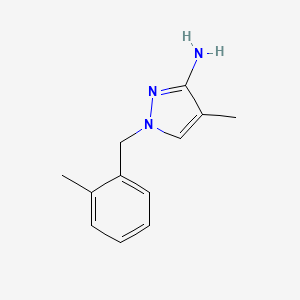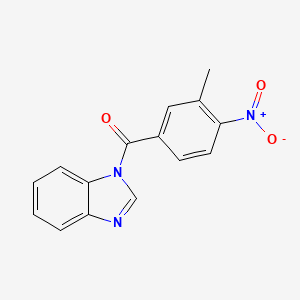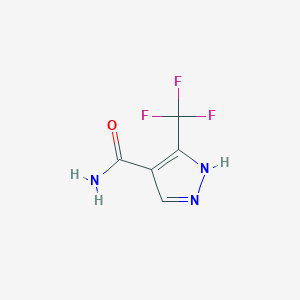![molecular formula C30H21Cl2NO4 B10904445 (4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10904445.png)
(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes both benzyloxy and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzyloxyphenyl intermediate: This involves the reaction of 2,4-dichlorophenyl acetic acid with benzyl alcohol under acidic conditions to form the benzyloxy derivative.
Cyclization to form the oxazole ring: The intermediate is then subjected to cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to form the oxazole ring.
Final condensation: The final step involves the condensation of the oxazole intermediate with 2,4-bis(benzyloxy)benzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the dichlorophenyl groups, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction could produce a more saturated oxazole derivative.
Scientific Research Applications
4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The benzyloxy and dichlorophenyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)phenyl acetic acid
- 2,4-bis(benzyloxy)phenyl acetic acid
- 4-benzyl-3,5-bis(benzyloxy)phenyl methanol
Uniqueness
Compared to these similar compounds, 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-ONE is unique due to its oxazole ring and the presence of both benzyloxy and dichlorophenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H21Cl2NO4 |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
(4Z)-4-[[2,4-bis(phenylmethoxy)phenyl]methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C30H21Cl2NO4/c31-23-12-14-25(26(32)16-23)29-33-27(30(34)37-29)15-22-11-13-24(35-18-20-7-3-1-4-8-20)17-28(22)36-19-21-9-5-2-6-10-21/h1-17H,18-19H2/b27-15- |
InChI Key |
OYQBFWMGVDBDIN-DICXZTSXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10904362.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10904374.png)

![4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline](/img/structure/B10904387.png)

![7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10904399.png)
![methyl 2-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B10904406.png)


![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904427.png)

![1-(2,4-dichlorobenzyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10904439.png)
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide](/img/structure/B10904442.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodo-1H-pyrazole-3-carboxamide](/img/structure/B10904443.png)
